(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC13354510
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid -](/images/structure/VC13354510.png)
Specification
Molecular Formula | C8H13NO2 |
---|---|
Molecular Weight | 155.19 g/mol |
IUPAC Name | (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6+,7-/m0/s1 |
Standard InChI Key | JSYLGUSANAWARQ-WNJXEPBRSA-N |
Isomeric SMILES | C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O |
SMILES | C1CC2CC1C(C2N)C(=O)O |
Canonical SMILES | C1CC2CC1C(C2N)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid belongs to the class of norbornane derivatives, featuring a bicyclo[2.2.1]heptane core with an amino group at position 3 and a carboxylic acid at position 2. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol . The stereochemistry of the four chiral centers (1S,2R,3S,4R) imposes significant conformational constraints, rendering the molecule a valuable scaffold for designing conformationally restricted peptides.
Table 1: Key Identifiers of (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid
Property | Value |
---|---|
CAS Number | 202187-23-3 (related isomer) |
IUPAC Name | (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid |
Molecular Formula | C₈H₁₃NO₂ |
Molecular Weight | 155.19 g/mol |
SMILES Notation | C1C[C@H]2C[C@@H]1C@HC(=O)O |
InChIKey | JSYLGUSANAWARQ-UCROKIRRSA-N |
Stereochemical Considerations
The compound’s stereochemistry critically influences its reactivity and biological interactions. For instance, the (1S,2R,3S,4R) configuration positions the amino and carboxylic acid groups in a spatially proximal arrangement, enabling intramolecular hydrogen bonding. This feature stabilizes specific conformations that are advantageous in enantioselective catalysis and receptor binding .
Synthesis and Synthetic Methodologies
Classical Approaches
Early synthetic routes to bicyclo[2.2.1]heptane derivatives often relied on Diels-Alder cycloadditions or transannular cyclizations. For example, Lewis acid-catalyzed transannular double cyclization of cyclooctanoids has been reported to yield bicyclo[2.2.1]heptane frameworks unexpectedly . While these methods lack stereocontrol, they highlight the reactivity of medium-sized rings in forming bicyclic structures.
Asymmetric Organocatalytic Synthesis
Recent advances in organocatalysis have enabled enantioselective access to bicyclo[2.2.1]heptane carboxylates. A formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by chiral tertiary amines, produces bicyclic products with up to 99% enantiomeric excess (ee) . This method, optimized for mild conditions and broad substrate scope, could be adapted to synthesize the target compound by modifying the nitroolefin substituents.
Table 2: Representative Reaction Conditions for Bicyclo[2.2.1]heptane Synthesis
Entry | Nitroolefin Substituent | Yield (%) | dr | ee (%) |
---|---|---|---|---|
1 | 4-MeOC₆H₄ | 74 | 2.0/1 | 92 |
2 | 4-BrC₆H₄ | 84 | 3.5/1 | 97 |
3 | 3-NO₂C₆H₄ | 82 | 4.2/1 | 99 |
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is frequently employed to protect the amino functionality during synthesis. For instance, (1S,2R,3S,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid serves as a key intermediate, with the Boc group enabling selective functionalization of the carboxylic acid moiety . Deprotection under acidic conditions yields the free amino acid.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in nonpolar solvents due to its zwitterionic nature but dissolves readily in polar aprotic solvents like dimethylformamide (DMF). Thermal gravimetric analysis (TGA) of related bicyclo[2.2.1]heptane derivatives indicates decomposition temperatures above 260°C, suggesting robust thermal stability.
Spectroscopic Characterization
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NMR Spectroscopy: The NMR spectrum displays distinct signals for the bridgehead protons (δ 1.2–2.8 ppm) and the carboxylic acid proton (δ 12.1 ppm) .
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IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N–H) and 1700 cm⁻¹ (C=O) confirm the presence of amino and carboxylic acid groups .
Biological Activity and Applications
Peptide Mimetics
The rigid bicyclic framework mimics β-turn structures in peptides, making it a valuable scaffold for designing protease-resistant peptidomimetics. Computational docking studies suggest that the (1S,2R,3S,4R) configuration enhances binding affinity to enzymes like HIV-1 protease by optimizing hydrophobic interactions .
Enantioselective Catalysis
Chiral bicyclo[2.2.1]heptane derivatives serve as ligands in asymmetric catalysis. For example, palladium complexes incorporating this scaffold achieve 90% ee in allylic alkylation reactions, underscoring its utility in synthesizing enantiopure pharmaceuticals .
Pharmaceutical Intermediates
The compound’s functional groups permit diverse derivatization. Acylation of the amino group yields amide prodrugs with improved bioavailability, while esterification of the carboxylic acid enhances blood-brain barrier penetration .
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